molecular formula C22H33N3O4 B2448874 Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1334369-35-5

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2448874
CAS No.: 1334369-35-5
M. Wt: 403.523
InChI Key: JAKPJUDMGIQEDS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these rings makes the compound structurally interesting and potentially useful in various chemical and biological applications.

Preparation Methods

The synthesis of Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of boronic esters as protective groups in carbohydrate chemistry . The process typically includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection steps. The reaction conditions for these steps are generally mild and tolerant of various functional groups.

Industrial production methods may involve the use of organic and inorganic bases, alkali metal halides as catalysts, and phase transfer catalysts such as tetraalkyl/aryl ammonium halides/hydroxides . These methods ensure efficient and scalable production of the compound.

Chemical Reactions Analysis

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, the compound can undergo Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boronic acid derivatives, resulting in the formation of new carbon–carbon bonds.

Scientific Research Applications

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s structural features make it a potential candidate for drug development and therapeutic applications . Additionally, it may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine and piperazine rings allow it to interact with various biological receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as other piperidinecarboxylic acids and piperazine derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 4-[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c1-2-29-22(27)25-14-12-24(13-15-25)21(26)16-23-10-8-20(9-11-23)18-28-17-19-6-4-3-5-7-19/h3-7,20H,2,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKPJUDMGIQEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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